(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
“(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one” is a substituted chalcone characterized by a central α,β-unsaturated ketone (prop-2-en-1-one) backbone. Its structure features a 2,4-dichlorophenyl group at the β-position and a 3,4-dimethoxyphenyl group at the α-position. Its molecular formula is C₁₇H₁₃Cl₂O₃, with a molecular weight of 337.20 g/mol .
Key structural attributes include:
- Planarity: The prop-2-en-1-one group facilitates conjugation between the aromatic rings.
- Substituent effects: The electron-withdrawing chlorine atoms (2,4-dichlorophenyl) and electron-donating methoxy groups (3,4-dimethoxyphenyl) influence electronic distribution and intermolecular interactions .
- Crystallography: The compound crystallizes in a monoclinic system, stabilized by weak C–H···O hydrogen bonds and π-π stacking interactions .
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-5-12(9-17(16)22-2)15(20)7-4-11-3-6-13(18)10-14(11)19/h3-10H,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWVZKDIRTGTM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a dimethoxyphenyl moiety. The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, making it a candidate for therapeutic applications.
- Molecular Formula : C17H14Cl2O3
- Molecular Weight : 337.2 g/mol
- CAS Number : 1326319-02-1
- Structure :
Antiproliferative Effects
Chalcone derivatives are known for their antiproliferative properties against various cancer cell lines. Studies have demonstrated that (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against cancer cells. For instance, in vitro assays revealed that the compound has a half-maximal inhibitory concentration (IC50) in the range of 10–30 µM against several tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HeLa (Cervical) | 22.3 |
| A549 (Lung) | 18.7 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial and antiproliferative effects, this chalcone derivative exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activity of (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can be influenced by its structural components:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Dimethoxyphenyl Moiety : Contributes to the electron-donating properties, enhancing reactivity with biological targets.
Case Studies
Several studies have explored the biological potential of this compound:
- Anticancer Study : A study published in ACS Omega demonstrated that this chalcone derivative significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Evaluation : Research conducted by MDPI indicated that the compound exhibited strong antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
- Case Study : A study demonstrated that this chalcone derivative effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The antimicrobial effects of this compound have also been documented. It shows activity against several bacterial strains and fungi:
- Bacterial Inhibition : The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity : Additionally, it has shown antifungal properties against Candida species, providing a basis for further exploration in treating fungal infections .
Agricultural Applications
Pesticidal Properties
Research has indicated that (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one possesses insecticidal properties:
- Insect Repellency : Laboratory studies revealed that this compound can deter common agricultural pests such as aphids and whiteflies, making it a candidate for natural pesticide formulations .
- Plant Growth Regulation : Preliminary findings suggest that chalcones may influence plant growth by modulating phytohormone levels, potentially enhancing crop yield under stress conditions .
Materials Science
Synthesis of Functional Materials
Chalcones are valuable intermediates in organic synthesis and materials science:
- Polymerization Potential : (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can be utilized to synthesize polymers with specific properties for applications in coatings and adhesives .
- Nanomaterials Development : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with enhanced electronic or photonic properties .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is part of a broader family of chalcones with variations in substituents on the phenyl rings. Below is a comparative analysis with structurally analogous derivatives:
Key Observations :
Dihedral Angles : The target compound exhibits a smaller dihedral angle (7.40–13.25°) between aromatic rings compared to VIDDIW (9.30–50.18°), indicating greater planarity due to reduced steric hindrance from substituents .
Bond Lengths : The C=O bond length (~1.221 Å) is consistent across analogs, confirming minimal electronic perturbation from substituents .
Methoxy groups improve solubility and π-π stacking efficiency .
Spectroscopic Comparisons
Comparative UV-Vis, IR, and NMR data highlight substituent-driven electronic effects:
Insights :
- Bathochromic Shifts : The target compound’s λ_max (320 nm) is redshifted compared to TICDIT (315 nm), attributed to enhanced conjugation from chlorine substituents .
- IR Stretching : Higher C=O wavenumbers in VIDDIW and FATFIR suggest stronger electron-withdrawing effects from additional substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
